N-(6-Amino-2-pyridinyl)-2-propenamide
Description
N-(6-Amino-2-pyridinyl)-2-propenamide (CAS: 864916-61-0) is a pyridine-based amide derivative with the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.213 g/mol . Structurally, it features a 6-amino-pyridin-2-yl core substituted with a propenamide group (–NH–CO–CH₂–CH₂). This compound is also referred to as N-(6-acetamidopyridin-2-yl)prop-2-enamide in some databases, highlighting its acetamido and α,β-unsaturated amide functionalities .
Properties
IUPAC Name |
N-(6-aminopyridin-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-2-8(12)11-7-5-3-4-6(9)10-7/h2-5H,1H2,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRGTMFAJCLFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-2-pyridinyl)-2-propenamide typically involves the reaction of 6-amino-2-pyridinecarboxylic acid with propenoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-2-pyridinyl)-2-propenamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The propenamide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of this compound.
Reduction: The corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Complex Molecules: N-(6-Amino-2-pyridinyl)-2-propenamide serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular architectures.
- Ligand in Coordination Chemistry: Its ability to coordinate with metal ions makes it valuable in developing new coordination compounds and catalysts.
2. Biology:
3. Industrial Applications:
- Development of Specialty Chemicals: this compound is utilized in the synthesis of specialty chemicals, contributing to advancements in materials science and chemical manufacturing.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research indicates its potential. For instance, amidrazone-derived compounds have shown promising anti-inflammatory and antimicrobial properties in various studies. These findings suggest that derivatives of this compound could exhibit similar activities due to structural similarities .
Additionally, compounds within the same chemical class have been investigated for their role as inhibitors in various biological pathways, highlighting the importance of such derivatives in drug development .
Mechanism of Action
The mechanism of action of N-(6-Amino-2-pyridinyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the propenamide group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(6-Amino-2-pyridinyl)-2-propenamide with key pyridine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Pyridine Ring | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₀H₁₁N₃O₂ | 205.213 | –NH₂ (position 6) | Propenamide (–CO–CH₂–CH₂) |
| N-(6-Aminopyridin-2-yl)acetamide | C₇H₉N₃O | 151.169 | –NH₂ (position 6) | Acetamide (–CO–CH₃) |
| N-(6-Methyl-2-pyridyl)formamide | C₇H₈N₂O | 136.15 | –CH₃ (position 6) | Formamide (–CO–H) |
| N-(6-Chloro-3-formylpyridin-2-yl)pivalamide | C₁₁H₁₃ClN₂O₂ | 240.69 | –Cl (position 6), –CHO (position 3) | Pivalamide (–CO–C(CH₃)₃) |
| N-(6-Iodopyridin-2-yl)pivalamide | C₁₀H₁₃IN₂O | 320.13 | –I (position 6) | Pivalamide (–CO–C(CH₃)₃) |
| (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-propanamide | C₁₂H₁₈ClN₃O | 255.74 | –Cl (position 6), –CH₂–NH–CO–(S)-propane | Branched amide with isopropyl |
Key Observations :
Biological Activity
N-(6-Amino-2-pyridinyl)-2-propenamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound contains a propenamide moiety that contributes to its reactivity and biological interactions. The amino group can participate in hydrogen bonding, while the propenamide group is involved in hydrophobic interactions with target proteins, influencing their activity.
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound can interact with specific enzymes or receptors, modulating their activity. This interaction is facilitated by the formation of hydrogen bonds with active site residues.
- Chemical Reactivity : The propenamide group allows the compound to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can lead to the formation of more biologically active derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been shown to exhibit selective activity against Chlamydia species by targeting non-traditional bacterial pathways. This activity was demonstrated through various assays that measured the compound's effectiveness against different strains, showing a promising profile compared to existing antibiotics .
Anticancer Properties
This compound has also been investigated for its anticancer properties. In vitro studies revealed that derivatives of this compound could inhibit the growth of various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism behind this activity involves interference with critical signaling pathways related to cell proliferation and survival .
Case Studies and Research Findings
- Study on Chlamydial Infections :
-
Anticancer Activity :
- A series of derivatives based on this compound were synthesized and tested against glioblastoma cells. One derivative demonstrated remarkable cytotoxicity when combined with small molecule inhibitors targeting receptor tyrosine kinases, indicating potential for combination therapies in cancer treatment .
- Mechanistic Insights :
Data Tables
| Activity | Target Pathogen/Cell Type | IC50 (µM) | Notes |
|---|---|---|---|
| Antichlamydial | Chlamydia trachomatis | 10 | Effective at low concentrations |
| Anticancer (Glioblastoma) | Glioblastoma cell lines | 5 | Enhanced cytotoxicity with small molecule inhibitors |
| Antimicrobial | E. coli, H. influenzae | 8 | Selective for Gram-negative bacteria |
Q & A
Basic: What are the optimized synthetic routes for N-(6-Amino-2-pyridinyl)-2-propenamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves a multi-step approach:
Substitution Reaction : React 6-amino-2-pyridinyl derivatives with acryloyl chloride in anhydrous conditions. Use a base (e.g., triethylamine) to neutralize HCl byproducts .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Monitor purity via TLC (Rf ~0.3–0.5).
Final Condensation : Optimize stoichiometry (1:1.2 molar ratio of amine to acryloyl chloride) and temperature (0–5°C) to minimize side reactions like over-acylation .
Yield improvements (>75%) are achieved by inert atmosphere (N₂/Ar) and slow reagent addition to control exothermicity.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹H NMR (DMSO-d₆) shows pyridinyl protons at δ 6.5–8.0 ppm, acrylamide protons at δ 5.6–6.3 (vinyl) and δ 10.2 (NH) .
- FT-IR : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and NH bending at ~1550 cm⁻¹ .
- Mass Spectrometry : ESI-MS (positive mode) exhibits [M+H]⁺ peak at m/z 178.2 (calculated: 178.08) .
For structural ambiguity, single-crystal X-ray diffraction (as in ) resolves bond angles and confirms regiochemistry.
Advanced: How to resolve contradictions in spectral data for this compound derivatives?
Answer:
Contradictions often arise from tautomerism or solvent effects:
- Tautomer Identification : Use variable-temperature NMR (VT-NMR) to detect equilibrium between enamine and imine forms. For example, DMSO-d₆ at 25°C vs. 80°C .
- Solvent Polarity : Compare ¹³C NMR in polar (D₂O) vs. nonpolar (CDCl₃) solvents to assess hydrogen bonding impacts on chemical shifts .
- Crystallography : Validate ambiguous structures via X-ray diffraction (e.g., C–N bond lengths: 1.33–1.37 Å for amides ).
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
Answer:
Key byproducts include dimerized acrylamides and hydrolyzed acids:
- Kinetic Control : Lower reaction temperature (0°C) and use dropwise acryloyl chloride addition to favor mono-acylation .
- Additives : Introduce radical inhibitors (e.g., BHT, 0.1 wt%) to suppress polymerization .
- Workup Optimization : Quench with ice-cold water (pH 4–5) to precipitate the product while leaving acidic byproducts in solution .
Scale-up (>100 g) requires continuous flow reactors to maintain temperature homogeneity and reduce batch variability .
Advanced: How to evaluate the compound’s reactivity in nucleophilic or electrophilic reactions for functionalization?
Answer:
- Nucleophilic Sites : The 6-amino group undergoes acylation (e.g., with acetic anhydride) or alkylation (e.g., benzyl bromide/K₂CO₃) . Reactivity is quantified via Hammett plots (σ ≈ 0.3 for pyridinyl substituents).
- Electrophilic Targets : The acrylamide double bond participates in Michael additions (e.g., with thiols or amines). Monitor kinetics via UV-Vis (λmax ~250 nm for adducts) .
- DFT Calculations : Predict regioselectivity using B3LYP/6-31G(d) models to map frontier molecular orbitals (e.g., LUMO localization on acrylamide) .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation (t½ >6 months vs. 2 weeks at 25°C) .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis to 6-amino-2-pyridinecarboxylic acid. Confirm stability via periodic HPLC (C18 column, 95:5 H₂O/MeCN) .
- Oxygen Exposure : Seal under vacuum or N₂ to inhibit radical-mediated polymerization .
Advanced: How to design assays for studying the compound’s biological activity (e.g., enzyme inhibition)?
Answer:
- Enzyme Kinetics : Use fluorescence-based assays (e.g., tryptophan quenching for binding to trypsin-like proteases). Calculate IC₅₀ via dose-response curves (4-parameter logistic fit) .
- Molecular Docking : Employ AutoDock Vina to simulate binding to target proteins (e.g., kinase domains). Validate with SPR (KD ~10–100 μM typical) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS at 0, 15, 30, 60 min .
Advanced: How to address discrepancies between computational predictions and experimental results in structure-activity relationships?
Answer:
- Force Field Calibration : Refine MMFF94 parameters using experimental bond lengths/angles from crystallography .
- Solvent Modeling : Include explicit solvent molecules (e.g., water, DMSO) in MD simulations to account for solvation effects on conformation .
- Error Analysis : Compare RMSD values (<0.5 Å for backbone atoms) between predicted and X-ray structures to identify force field limitations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
